3-methyl-2-(methylthio)-1-tosyl-1H-indole
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Overview
Description
3-Methyl-2-(methylthio)-1-tosyl-1H-indole is a complex organic molecule with a unique structure. Let’s break it down:
Indole Ring: The core structure is the indole ring, which consists of a benzene ring fused to a five-membered pyrrole ring. This arrangement imparts aromaticity and reactivity to the compound.
Preparation Methods
Synthetic Routes::
Friedel-Crafts Acylation:
- Industrial-scale synthesis typically involves the Friedel-Crafts acylation method due to its efficiency and scalability.
Chemical Reactions Analysis
Oxidation: Undergoes oxidation reactions at the methylthio group.
Reduction: Reduction of the tosyl group can yield the corresponding amine.
Substitution: The tosyl group can be displaced by nucleophiles (e.g., amines, thiols).
Common Reagents: Lewis acids, reducing agents, nucleophiles.
Major Products: Tosylated indole derivatives, methylthio-substituted indoles.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities (e.g., antimicrobial, anticancer).
Medicine: Explored as a lead compound for drug development.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
Targets: Interacts with specific receptors or enzymes.
Pathways: Modulates cellular processes (e.g., signal transduction, gene expression).
Comparison with Similar Compounds
Uniqueness: Its combination of methylthio, tosyl, and indole moieties sets it apart.
Similar Compounds: Consider related indole derivatives like 2-methyl-3-(methylthio)furan and other tosylated indoles.
Properties
CAS No. |
106745-68-0 |
---|---|
Molecular Formula |
C17H17NO2S2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
3-methyl-1-(4-methylphenyl)sulfonyl-2-methylsulfanylindole |
InChI |
InChI=1S/C17H17NO2S2/c1-12-8-10-14(11-9-12)22(19,20)18-16-7-5-4-6-15(16)13(2)17(18)21-3/h4-11H,1-3H3 |
InChI Key |
CYMGAWXVNKJYOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2SC)C |
Origin of Product |
United States |
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